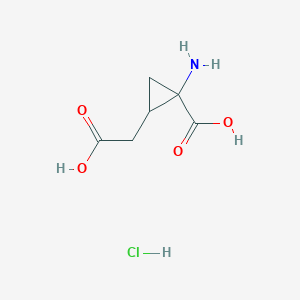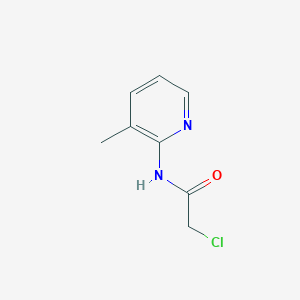
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative. This compound is notable for its unique cyclopropane ring structure, which imparts distinct chemical and biological properties. It is a white solid and is often used in various scientific research applications due to its role as a precursor to important biochemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of high-pressure reactors and specialized catalysts can enhance the yield and purity of the final product. The reaction conditions typically include elevated temperatures and the use of solvents to facilitate the cyclopropanation process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various cyclopropane-containing amino acids and their derivatives. These products are often used as intermediates in the synthesis of more complex biochemical compounds.
Scientific Research Applications
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride involves its role as a precursor to ethylene in plants. It is synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase . Additionally, it acts as a partial agonist at the NMDA receptor glycine modulatory site in mammals, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A closely related compound that also serves as a precursor to ethylene.
Coronamic acid: Another cyclopropane-containing amino acid with similar biological activities.
Uniqueness
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its dual role in both plant and mammalian systems. Its ability to act as a precursor to ethylene and modulate NMDA receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H10ClNO4 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)2-3(6)1-4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H |
InChI Key |
VSRLMBHYXVIRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)N)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)

![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)




![1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)


![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15260457.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260461.png)
